molecular formula C4H9Cl3Si B6307387 Tris(chloromethyl)methylsilane CAS No. 18171-72-7

Tris(chloromethyl)methylsilane

Cat. No.: B6307387
CAS No.: 18171-72-7
M. Wt: 191.55 g/mol
InChI Key: IDFLTVMGFGQSKV-UHFFFAOYSA-N
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Description

Tris(chloromethyl)methylsilane is an organosilicon compound with the molecular formula C₄H₉Cl₃Si. It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its reactivity due to the presence of three chloromethyl groups attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(chloromethyl)methylsilane can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with formaldehyde and hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the chlorination of methylsilane derivatives, followed by purification steps to isolate the desired compound. The production process is optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Tris(chloromethyl)methylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as alcohols or amines.

    Reduction Reactions: The compound can be reduced to form silane derivatives.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of siloxane compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the presence of a base.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

    Substitution Reactions: The major products are organosilicon compounds with various functional groups.

    Reduction Reactions: The products are typically silane derivatives.

    Oxidation Reactions: The products include siloxane compounds and other oxidized silicon derivatives.

Scientific Research Applications

Tris(chloromethyl)methylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Industry: this compound is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of tris(chloromethyl)methylsilane involves the reactivity of the chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various organosilicon compounds. The silicon atom acts as a central hub, facilitating the formation of stable bonds with carbon and other elements.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Similar in structure but with three methyl groups instead of chloromethyl groups.

    Chloromethylsilane: Contains only one chloromethyl group attached to silicon.

    Trichlorosilane: Contains three chlorine atoms attached to silicon.

Uniqueness

Tris(chloromethyl)methylsilane is unique due to the presence of three reactive chloromethyl groups, which provide versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

tris(chloromethyl)-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Si/c1-8(2-5,3-6)4-7/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFLTVMGFGQSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCl)(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306912
Record name Tris(chloromethyl)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18171-72-7
Record name Tris(chloromethyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18171-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(chloromethyl)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(chloromethyl)methylsilane

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